molecular formula C11H10N2O2 B8387240 5,8-Dimethyl-6-nitroquinoline

5,8-Dimethyl-6-nitroquinoline

Cat. No. B8387240
M. Wt: 202.21 g/mol
InChI Key: HHQCEAWTVQAHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05578607

Procedure details

To a solution of 5,8-dimethyl-6nitroquinoline (1.41 g) in ethanol (17.4 mL) under argon is added iron (Fe) (1.21 g) and glacial acetic acid (2.56 g). The mixture is refluxed for two hours. More Fe (1.23 g) and glacial acetic acid (2.49 g) are added to the reaction, which is allowed to reflux for an additional hour. The reaction is poured into a beaker of ice and adjusted to pH 10 by careful addition of a saturated solution of potassium carbonate. The product is extracted with methylene chloride and the organic layer is dried over sodium sulfate, filtered, and rotary evaporated to give 5,8-dimethyl-6-aminoquinoline.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.21 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.49 g
Type
reactant
Reaction Step Three
Name
Quantity
1.23 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([CH3:15])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.C(O)(=O)C.C(=O)([O-])[O-].[K+].[K+]>C(O)C.[Fe]>[CH3:1][C:2]1[C:11]([NH2:12])=[CH:10][C:9]([CH3:15])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
CC1=C2C=CC=NC2=C(C=C1[N+](=O)[O-])C
Name
Quantity
2.56 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
17.4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.21 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.49 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.23 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional hour
ADDITION
Type
ADDITION
Details
The reaction is poured into a beaker of ice
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CC=NC2=C(C=C1N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.